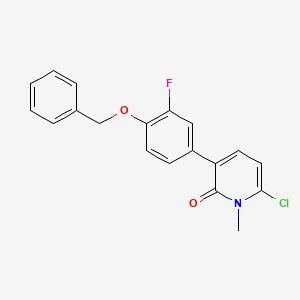
3-(4-(benzyloxy)-3-fluorophenyl)-6-chloro-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Benzyloxy)-3-fluorophenyl)-6-chloro-1-methylpyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzyloxy group, a fluorophenyl group, and a chloropyridinone moiety, making it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(benzyloxy)-3-fluorophenyl)-6-chloro-1-methylpyridin-2(1H)-one typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the initial formation of the benzyloxy and fluorophenyl groups, followed by their integration into the pyridinone structure through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Benzyloxy)-3-fluorophenyl)-6-chloro-1-methylpyridin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzyloxy and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-fluorophenyl ketones, while reduction could produce benzyloxy-fluorophenyl alcohols.
Aplicaciones Científicas De Investigación
3-(4-(Benzyloxy)-3-fluorophenyl)-6-chloro-1-methylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-(benzyloxy)-3-fluorophenyl)-6-chloro-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity, leading to the suppression of cancer cell proliferation . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Shares the benzyloxy group but differs in the aldehyde functionality.
Phenyl boronic acid derivatives: Similar in their use as building blocks in organic synthesis.
Uniqueness
What sets 3-(4-(benzyloxy)-3-fluorophenyl)-6-chloro-1-methylpyridin-2(1H)-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications, particularly in medicinal chemistry.
Propiedades
Fórmula molecular |
C19H15ClFNO2 |
|---|---|
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
6-chloro-3-(3-fluoro-4-phenylmethoxyphenyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C19H15ClFNO2/c1-22-18(20)10-8-15(19(22)23)14-7-9-17(16(21)11-14)24-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
Clave InChI |
ATFWCESCBBKVDG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=C(C1=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide](/img/structure/B13863597.png)
![(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13863603.png)
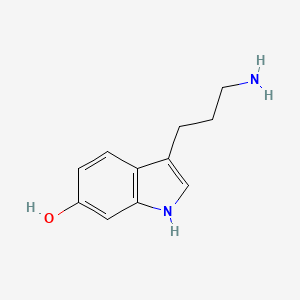
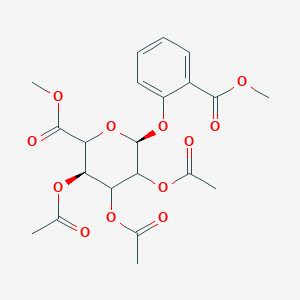
![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B13863618.png)

![2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid](/img/structure/B13863630.png)
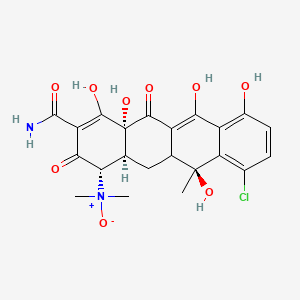

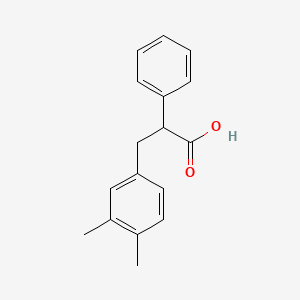
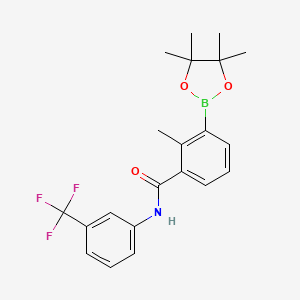
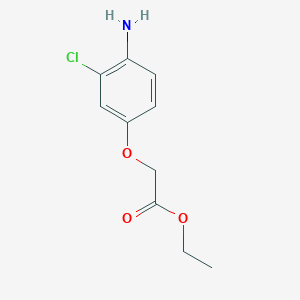
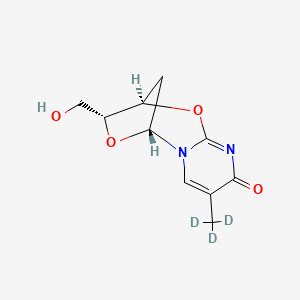
![(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate](/img/structure/B13863668.png)
